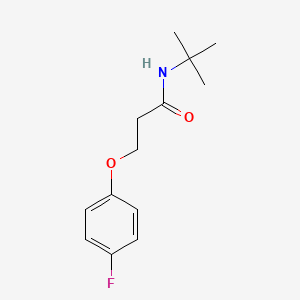
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide, also known as SR9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of molecules called Rev-Erb agonists, which can regulate the expression of genes involved in metabolism and circadian rhythm.
Aplicaciones Científicas De Investigación
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including metabolic disorders, cancer, and neurodegenerative diseases. In animal models, this compound has been shown to improve glucose and lipid metabolism, increase endurance and exercise capacity, and reduce inflammation. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative disease models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Mecanismo De Acción
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide acts as an agonist of the Rev-Erb nuclear receptors, which are involved in the regulation of various metabolic and circadian rhythm-related genes. By activating these receptors, this compound can increase the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, leading to improved metabolic function. This compound can also regulate the expression of genes involved in inflammation and cell proliferation, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include improved glucose and lipid metabolism, increased endurance and exercise capacity, reduced inflammation, and improved cognitive function. This compound has also been shown to reduce tumor growth and induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide is its potential to improve metabolic function and exercise capacity in animal models, making it a useful tool for studying metabolic disorders and exercise physiology. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of this compound on human physiology and disease are still largely unknown, making it difficult to extrapolate animal study results to humans.
Direcciones Futuras
Future research on 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide could focus on its potential applications in metabolic disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more potent and selective Rev-Erb agonists could lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of 6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide involves several steps, starting from the reaction of 4-cyanopyridine with 3-methylcyclohexanone to form 4-(3-methylcyclohexyl)pyridine-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with imidazole to form the desired product, this compound. The purity of the final product can be improved by recrystallization or chromatography.
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-(3-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-3-2-4-14(9-12)19-16(21)13-5-6-15(18-10-13)20-8-7-17-11-20/h5-8,10-12,14H,2-4,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSSXMFYWYOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

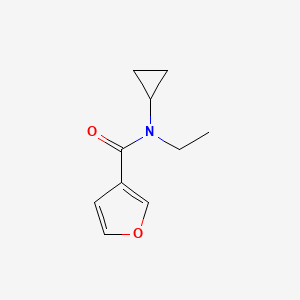
![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
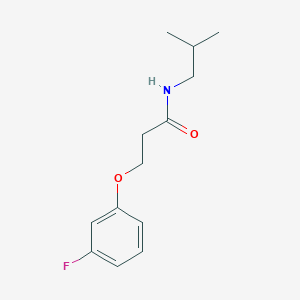
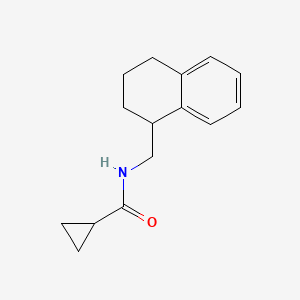
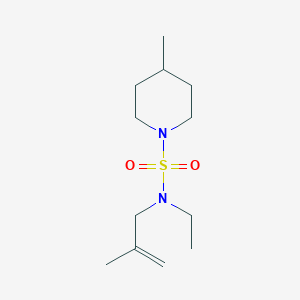
![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
